ethyl 3-(5-aminopyridin-2-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(5-aminopyridin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZMBHLSKTVDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298191 | |
| Record name | Ethyl 5-amino-2-pyridinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224635-22-7 | |
| Record name | Ethyl 5-amino-2-pyridinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224635-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-2-pyridinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(5-aminopyridin-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational Research:
Synthetic Route Optimization: A primary focus should be the development and publication of robust, high-yield synthetic methods. Research could compare different catalytic systems and starting materials to establish an efficient and scalable protocol.
Comprehensive Characterization: Detailed physicochemical and spectroscopic analysis is essential. This includes obtaining high-resolution NMR, FT-IR, and mass spectrometry data, as well as performing single-crystal X-ray diffraction to understand its solid-state structure and intermolecular interactions.
Exploration of Applications:
Medicinal Chemistry Scaffold Development: The compound's structure is well-suited for creating libraries of novel molecules. The 5-amino group can be readily derivatized via acylation, sulfonation, or reductive amination to explore structure-activity relationships (SAR) for various biological targets. The ethyl propanoate moiety offers another site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling.
Fragment-Based Drug Discovery: Given its molecular weight and functional groups, it could be evaluated as a fragment for screening against a wide range of protein targets.
Materials Science Innovation: Its potential as a monomer should be investigated. The amino and ester groups could be utilized in polycondensation reactions to synthesize novel polyamides or polyesters. Furthermore, the pyridine (B92270) nitrogen and the exocyclic amine are potential coordination sites for metal ions, suggesting its utility in the design of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or photophysical properties.
The table below outlines specific research directions that could be pursued.
Table 2: Proposed Future Research Projects
| Research Area | Proposed Project Title | Objective |
|---|---|---|
| Synthetic Chemistry | "Development of a Scalable and Cost-Effective Synthesis of Ethyl 3-(5-aminopyridin-2-yl)propanoate" | To publish a high-yield (>85%) synthetic protocol suitable for both academic and industrial scale-up. |
| Medicinal Chemistry | "Synthesis and Biological Evaluation of a Novel Library of N-Substituted 5-Aminopyridine Derivatives" | To explore the potential of the compound as a scaffold for kinase inhibitors or GPCR modulators by derivatizing the 5-amino group. |
| Materials Science | "this compound as a Novel Monomer for High-Performance Polyamides" | To synthesize and characterize a new class of polyamides and evaluate their thermal and mechanical properties. |
| Pharmacology | "Broad-Spectrum Biological Screening of this compound" | To perform an initial assessment of the compound's intrinsic cytotoxicity, antibacterial, antifungal, and enzyme inhibitory activity. |
Advanced Spectroscopic and Structural Elucidation of Ethyl 3 5 Aminopyridin 2 Yl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)
One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide foundational information about the molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of ethyl 3-(5-aminopyridin-2-yl)propanoate, distinct signals would be expected for each unique proton environment. The ethyl group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling to each other. The two methylene groups of the propanoate chain adjacent to the pyridine (B92270) ring would likely appear as two triplets. The aromatic region would show signals corresponding to the three protons on the pyridine ring. The protons at positions 3, 4, and 6 of the pyridine ring would each produce a distinct signal, with their chemical shifts and coupling patterns providing information about their relative positions. The amine (-NH₂) protons would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two carbons of the propanoate chain, and the five carbons of the pyridine ring. The chemical shifts of the pyridine carbons would be particularly informative for confirming the substitution pattern.
Predicted ¹H and ¹³C NMR Data:
While experimental data is not available, predicted NMR data can provide an estimation of the expected chemical shifts.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | ~1.2 | ~14.0 |
| Ethyl-CH₂ | ~4.1 | ~60.0 |
| Propanoate-CH₂ (alpha to C=O) | ~2.6 | ~35.0 |
| Propanoate-CH₂ (beta to C=O) | ~2.9 | ~30.0 |
| Pyridine-H3 | ~7.0 | ~120.0 |
| Pyridine-H4 | ~6.8 | ~115.0 |
| Pyridine-H6 | ~7.8 | ~140.0 |
| Pyridine-C2 | - | ~158.0 |
| Pyridine-C5 | - | ~145.0 |
| Carbonyl-C=O | - | ~173.0 |
| Amino-NH₂ | Broad singlet | - |
Note: These are predicted values and may differ from experimental results.
Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the ethyl methyl and methylene protons, and the coupling between the adjacent methylene groups in the propanoate chain. It would also reveal the coupling relationships between the protons on the pyridine ring, aiding in their unambiguous assignment.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected from the propanoate methylene protons to the carbonyl carbon and to the C2 carbon of the pyridine ring, confirming the attachment of the propanoate chain.
X-ray Crystallography for Solid-State Structure Determination
Molecular and Crystal Structure Analysis
A successful single-crystal X-ray diffraction experiment would yield a detailed structural model of the molecule. This would confirm the connectivity of all atoms and provide precise measurements of all bond lengths and angles. The conformation of the ethyl propanoate chain relative to the pyridine ring could be determined, including any twisting or deviation from planarity.
Illustrative Crystallographic Data Table (Hypothetical):
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.67 |
| Volume (ų) | 1025.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
Note: This is a hypothetical table to illustrate the type of data obtained from an X-ray crystallography experiment.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. These techniques probe the vibrational motions of atoms within the molecule. In FT-IR spectroscopy, the absorption of infrared radiation at specific frequencies corresponding to the vibrational energy levels of the molecule is measured. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes based on changes in the polarizability of the molecule's electron cloud. Together, they provide a comprehensive vibrational profile of the compound. For this compound, these techniques are instrumental in confirming the presence of key functional groups such as the amino group, the ester, and the pyridine ring.
Analysis of Vibrational Modes and Band Assignments
The vibrational spectrum of this compound is characterized by a series of absorption bands (in FT-IR) and scattered peaks (in Raman), each corresponding to a specific molecular vibration. The assignment of these bands to particular functional groups and vibrational modes is based on established correlation charts and comparison with structurally similar compounds, such as 2-amino-5-methylpyridine (B29535) researchgate.net and ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. researchgate.net
The key vibrational modes for this compound are detailed in the table below. These assignments are predictive and based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
| N-H stretching | Primary amine (-NH₂) | 3400-3250 | FT-IR, Raman |
| C-H stretching (aromatic) | Pyridine ring | 3100-3000 | FT-IR, Raman |
| C-H stretching (aliphatic) | Ethyl group (-CH₂CH₃) | 2980-2850 | FT-IR, Raman |
| C=O stretching | Ester (-COOEt) | 1750-1735 | FT-IR, Raman |
| C=C and C=N stretching | Pyridine ring | 1600-1450 | FT-IR, Raman |
| N-H bending | Primary amine (-NH₂) | 1650-1580 | FT-IR |
| C-N stretching | Amine and Pyridine | 1350-1250 | FT-IR, Raman |
| C-O stretching | Ester (-COOEt) | 1250-1000 | FT-IR, Raman |
This table presents predicted data based on established spectroscopic principles.
Chiroptical Properties and Stereochemical Analysis (if chiral derivatives are studied)
While this compound itself is not chiral, the introduction of a stereocenter, for instance through modification of the propanoate side chain, would necessitate the study of its chiroptical properties to determine the absolute configuration of the resulting enantiomers. Chiroptical techniques are sensitive to the three-dimensional arrangement of atoms in a molecule and are essential for the characterization of chiral compounds.
Derivatization with Chiral Auxiliary Reagents (e.g., Modified Mosher's Method, Chiral Derivatizing Agents)
To determine the absolute stereochemistry of a chiral derivative of this compound, derivatization with a chiral auxiliary reagent is a common and powerful strategy. The modified Mosher's method is a well-established NMR technique for this purpose. researchgate.netnih.govnih.govmdpi.com This method involves reacting the chiral molecule, for example, a hydroxylated derivative of the parent compound, with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov This reaction forms a pair of diastereomers. The analysis of the ¹H NMR spectra of these diastereomers reveals systematic differences in the chemical shifts of the protons near the newly formed chiral center. By comparing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original molecule can be deduced. nih.gov
Other chiral derivatizing agents can also be employed. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) nih.gov or various chiral chloroformates yakhak.org can react with the amino group or a hydroxyl group to form diastereomers that can be separated and analyzed, often by chromatography or NMR spectroscopy. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is another key chiroptical technique that would be invaluable in the study of chiral derivatives of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A non-racemic sample of a chiral compound will yield a characteristic CD spectrum with positive and/or negative peaks, known as Cotton effects.
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 5 Aminopyridin 2 Yl Propanoate
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in ethyl 3-(5-aminopyridin-2-yl)propanoate possesses a unique electronic character. The nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, while the amino group at the 5-position acts as a powerful activating group, directing electrophiles to the positions ortho and para to it. organicchemistrytutor.comlibretexts.org
Pyridine itself undergoes electrophilic aromatic substitution (EAS) with difficulty, requiring harsh conditions, and substitution primarily occurs at the 3-position. youtube.comquimicaorganica.org This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, and the fact that under acidic conditions, the nitrogen is protonated, further deactivating the ring. youtube.com
However, the presence of the strongly activating amino group at the 5-position in this compound significantly influences the outcome of EAS reactions. The amino group directs incoming electrophiles to the ortho (4- and 6-) and para (2-) positions. Given that the 2-position is already substituted, electrophilic attack is anticipated to occur at the 4- and 6-positions. The ethyl propanoate group at the 2-position will have a lesser electronic influence on the positions activated by the amino group. In the case of nitration of 2-aminopyridine (B139424), the main product is 5-nitro-2-aminopyridine, with 3-nitro-2-aminopyridine as a by-product, highlighting the directing effect of the amino group. sapub.org
| Reaction | Expected Major Product(s) | Rationale |
| Nitration | ethyl 3-(5-amino-4-nitro-pyridin-2-yl)propanoate and ethyl 3-(5-amino-6-nitro-pyridin-2-yl)propanoate | The amino group is a strong activating and ortho, para-directing group. |
| Halogenation | ethyl 3-(5-amino-4-bromo-pyridin-2-yl)propanoate and ethyl 3-(5-amino-6-bromo-pyridin-2-yl)propanoate | Similar to nitration, the amino group directs the halogen to the ortho positions. |
| Sulfonation | This compound-4-sulfonic acid and this compound-6-sulfonic acid | The amino group's directing effect is expected to dominate. |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted pyridines.
The pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions, due to the electron-withdrawing nitrogen atom. wikipedia.org However, for SNAr to occur, a good leaving group is typically required. In this compound, there are no inherent good leaving groups on the pyridine ring.
One potential pathway for nucleophilic attack is the Chichibabin reaction, which involves the amination of pyridines at the 2-position using sodium amide. wikipedia.org However, this reaction is less likely to be effective on the target molecule as the 2-position is already substituted.
A more plausible route for nucleophilic substitution would involve the transformation of the amino group into a diazonium salt, which is an excellent leaving group (see section 4.2.2). This would render the 5-position susceptible to attack by a variety of nucleophiles.
Recent research has also demonstrated that the amino group itself can act as a leaving group in ruthenium-catalyzed SNAr reactions of aminopyridines with amines as nucleophiles. researchgate.netthieme-connect.de This method allows for the diversification of pyridylamine structures. researchgate.netthieme-connect.de
Reactivity of the Amino Group
The primary amino group at the 5-position is a versatile functional handle for a wide range of chemical transformations.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and readily undergoes acylation and alkylation reactions. nih.gov
Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid by-product.
Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination, a two-step process involving the formation of an imine followed by reduction, can be a more controlled method for mono-alkylation.
A patent describes a method for the preparation of ethyl 3-(pyridin-2-ylamino)propanoate, a related compound, through the reaction of 2-aminopyridine with ethyl acrylate, which can be considered a form of alkylation. google.com
| Reagent Type | Product Type | General Conditions |
| Acyl chloride (R-COCl) | Amide | Aprotic solvent, often with a non-nucleophilic base |
| Alkyl halide (R-X) | Mono- and/or di-alkylated amine | Solvent, may require heat |
| Aldehyde/Ketone followed by reducing agent | Secondary amine | Acid or base catalysis for imine formation, then reduction (e.g., NaBH4) |
This table provides a general overview of the reactivity of the amino group.
The primary aromatic amino group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H2SO4) at low temperatures. researchgate.netacs.org The resulting pyridyl-5-diazonium salt is a valuable intermediate that can undergo a variety of transformations.
Sandmeyer Reaction: The diazonium group can be replaced by a range of nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups, often using a copper(I) salt as a catalyst.
Schiemann Reaction: The diazonium salt can be converted to the corresponding fluoro derivative by treatment with fluoroboric acid (HBF4) followed by thermal decomposition.
Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are often colored dyes.
It is important to note that the stability and reactivity of pyridyl diazonium salts can differ from their benzenoid analogs. acs.org
The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is generally reversible and the position of the equilibrium can be influenced by the removal of water. libretexts.orgmasterorganicchemistry.com
The formation of imines introduces a new C=N double bond, which can be a site for further functionalization, such as reduction to a secondary amine or reaction with nucleophiles.
Reactivity of the Ester Moiety
The ethyl propanoate side chain is a key site for chemical transformations, allowing for the modification of this part of the molecule.
The ester group of this compound is susceptible to hydrolysis and transesterification, common reactions of carboxylic acid esters. These reactions can be catalyzed by either acid or base.
Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate to yield 3-(5-aminopyridin-2-yl)propanoic acid and ethanol (B145695).
Base-catalyzed hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible reaction forms the carboxylate salt of the acid, which can then be protonated in a separate workup step to yield the free carboxylic acid.
Transesterification:
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol (R'-OH). wikipedia.org This equilibrium-driven reaction can also be catalyzed by an acid or a base. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess, or the ethanol by-product is removed as it forms. wikipedia.org
Table 1: Predicted Hydrolysis and Transesterification Reactions
| Reaction | Reagents and Conditions | Expected Major Product(s) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, catalytic H⁺ (e.g., HCl, H₂SO₄), heat | 3-(5-aminopyridin-2-yl)propanoic acid; Ethanol |
This table presents predicted reactions based on general chemical principles of ester reactivity.
The ester functionality can be converted to an amide through reaction with an amine. This transformation is significant, particularly in the context of synthesizing more complex molecules and for peptide chemistry.
Amidation:
The direct reaction of the ethyl ester with a primary or secondary amine can yield the corresponding amide. This reaction, often referred to as aminolysis, typically requires elevated temperatures. masterorganicchemistry.com The mechanism involves nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating ethanol to form the amide. masterorganicchemistry.com The reaction can be catalyzed by certain species, such as 2-pyridones, which can act as bifunctional catalysts, activating both the ester and the amine. nih.govresearchgate.net
Peptide Coupling:
While the amino group on the pyridine ring offers a site for acylation, the propanoate moiety can also participate in peptide bond formation. The carboxylic acid obtained from the hydrolysis of the ester is the typical starting point for standard peptide coupling reactions. This involves the activation of the carboxyl group using a coupling reagent to facilitate amide bond formation with the amino group of an amino acid or peptide. bachem.com
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bachem.comacs.org Phosphonium and aminium/uronium reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are also highly efficient. bachem.com In some instances, 4-Dimethylaminopyridine (DMAP) can be used as an additive to enhance the rate of coupling reactions, particularly with sterically hindered amino acids. nih.gov
Table 2: Potential Amidation and Peptide Coupling Reactions
| Reaction Type | Reactants | Reagents/Conditions | Expected Product |
|---|---|---|---|
| Direct Amidation | This compound; R'R''NH | Heat; or Organocatalyst (e.g., 6-halo-2-pyridone) | N,N-R'R''-3-(5-aminopyridin-2-yl)propanamide |
| Peptide Coupling (via the carboxylic acid) | 3-(5-aminopyridin-2-yl)propanoic acid; Amino acid ester | Coupling reagent (e.g., DCC, HATU); Base (e.g., DIPEA) | Dipeptide derivative |
This table outlines potential synthetic routes based on established amidation and peptide coupling methodologies.
Oxidation and Reduction Pathways
The aminopyridine core of the molecule presents sites for both oxidation and reduction, which can be used to introduce further functionality or to understand its metabolic fate.
Oxidation:
The pyridine nitrogen and the primary amino group are susceptible to oxidation. Oxidation of the pyridine nitrogen typically leads to the formation of a pyridine N-oxide. wikipedia.org This transformation is commonly achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The amino group itself can be oxidized. The oxidation of aminopyridines can lead to the corresponding nitropyridines, although this can be a challenging transformation. acs.org A kinetic and mechanistic study on the oxidation of 3-aminopyridine (B143674) by peroxomonosulfuric acid showed that the reaction involves the nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net The reactivity is dependent on the pH, with different protonated and unprotonated forms of the substrate and the oxidizing agent influencing the reaction rate. researchgate.net
Reduction:
The primary amino group at the 5-position is typically introduced via the reduction of a corresponding nitro-substituted precursor. For instance, a common synthetic route to aminopyridines involves the reduction of a nitropyridine. This reduction can be accomplished using various methods, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using reducing metals like iron, tin, or zinc in acidic media. semanticscholar.org The synthesis of a related compound, 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER, involves the reduction of a nitro group to an amino group using Raney nickel, highlighting a practical application of this transformation.
Investigation of Reaction Mechanisms through Advanced Techniques
Elucidating the precise mechanisms of the reactions involving this compound would rely on a combination of advanced analytical and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction by monitoring the disappearance of starting materials and the appearance of products. In-situ NMR spectroscopy can provide kinetic data, and advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can help in the structural elucidation of transient intermediates and final products.
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying reaction products and intermediates by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating complex reaction mixtures and quantifying the components, which is vital for kinetic studies and yield determination.
Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways. These calculations can provide insights into the energies of reactants, transition states, and products, helping to predict the most likely reaction mechanism. For example, in the study of 3-aminopyridine oxidation, theoretical calculations could complement experimental kinetic data to support a proposed mechanism involving nucleophilic attack. researchgate.net
Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy is useful for identifying functional groups and can be used to follow reactions where key groups, like the ester carbonyl, are transformed. UV-Vis spectroscopy can be employed to monitor reactions involving changes in conjugation or chromophores within the molecule.
By applying these techniques, a detailed understanding of the hydrolysis, amidation, oxidation, and reduction mechanisms for this compound can be achieved, enabling the optimization of reaction conditions and the rational design of new synthetic pathways.
Computational and Theoretical Chemistry of Ethyl 3 5 Aminopyridin 2 Yl Propanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For ethyl 3-(5-aminopyridin-2-yl)propanoate, such calculations would provide fundamental insights into its chemical behavior. However, specific DFT studies on this compound are not found in the current body of scientific literature.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A small gap suggests higher reactivity. For this compound, FMO analysis would pinpoint the electron-donating (HOMO) and electron-accepting (LUMO) regions, but specific energy values and orbital distributions are not available.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, an MEP map would highlight the reactive centers, such as the lone pairs on the nitrogen atoms and the carbonyl oxygen, but a specific map has not been published.
Global and Local Reactivity Descriptors (e.g., Fukui Functions)
Global and local reactivity descriptors, derived from DFT, provide quantitative measures of chemical reactivity. Parameters like chemical potential, hardness, softness, and electrophilicity index, along with Fukui functions, can predict the most probable sites for electrophilic, nucleophilic, and radical attacks. A detailed study of these descriptors for this compound would offer a more nuanced understanding of its reactivity, though this data is currently unavailable.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis and the mapping of its potential energy surface (PES) would identify the most stable low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, but such studies have not been performed or published.
Investigation of Tautomeric Equilibria and Proton Transfer Mechanisms (if applicable to aminopyridine moiety)
The aminopyridine moiety within the molecule can potentially exist in different tautomeric forms (amino-imino tautomerism). Investigating the tautomeric equilibria would determine the relative stability of these forms and the energy barriers for proton transfer between them, which can significantly influence the molecule's chemical and biological properties. This remains an open area for investigation for this specific compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations could provide a picture of the dynamic behavior of this compound over time, including its conformational flexibility and interactions with its environment. MD simulations in different solvents would reveal how the solvent affects the molecule's structure and behavior. Currently, there are no published MD simulation studies for this compound.
Theoretical Studies on Bond Dissociation Energies and Degradation Mechanisms (e.g., Autoxidation)
Detailed theoretical studies specifically calculating the bond dissociation energies (BDEs) for every bond within this compound are not extensively available in publicly accessible literature. However, understanding the BDEs is fundamental to predicting the molecule's stability and the potential pathways for its degradation, such as through autoxidation.
BDE represents the enthalpy change required to homolytically cleave a chemical bond in the gas phase. Lower BDE values indicate weaker bonds that are more susceptible to breaking. In the context of this compound, the most likely sites for initial attack during autoxidation would be the C-H bonds adjacent to the heteroatoms (nitrogen and oxygen) and the ester group, as well as the N-H bond of the amino group.
The autoxidation mechanism would theoretically proceed via a free radical chain reaction:
Initiation: An initiator abstracts a hydrogen atom from the molecule, forming a carbon-centered or nitrogen-centered radical. The C-H bonds on the ethyl group and the methylene (B1212753) bridge, as well as the N-H bond, are potential sites.
Propagation: The resulting radical reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new radical.
Termination: The reaction ceases when two radicals combine to form a non-radical species.
While specific BDE values for this exact molecule are not published, general principles of organic chemistry suggest that the N-H bond of the aromatic amine and the C-H bonds alpha to the ester oxygen would be among the most labile.
Molecular Docking for Ligand-Target Molecular Recognition and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.
For this compound, molecular docking studies would aim to identify its potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Key interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.
The structure of this compound possesses several key features for molecular recognition:
Hydrogen Bond Donors: The primary amino group (-NH₂) on the pyridine (B92270) ring.
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the two oxygen atoms of the ester group.
Aromatic System: The pyridine ring can participate in π-π stacking or cation-π interactions.
Flexible Side Chain: The ethyl propanoate chain allows for conformational flexibility, enabling it to adapt to the shape of a binding pocket.
While specific docking studies detailing the binding of this compound to a particular protein target are not found in the reviewed literature, a hypothetical docking scenario can be described. If docked into a kinase active site, for example, the aminopyridine moiety could form hydrogen bonds with the hinge region residues, a common binding motif for kinase inhibitors. The ethyl propanoate tail could then extend into a more hydrophobic pocket, forming additional stabilizing interactions.
The results of such a hypothetical docking study would typically be presented in a table summarizing the binding energy and the key interacting residues.
Hypothetical Molecular Docking Results
| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase X | -8.5 | Met123 (Hinge) | Hydrogen Bond |
| Leu78 (Pocket) | Hydrophobic | ||
| Phe189 (Gatekeeper) | π-π Stacking |
Applications of Ethyl 3 5 Aminopyridin 2 Yl Propanoate As a Building Block in Organic Synthesis
Precursor for the Synthesis of Advanced Organic Intermediates
While its structure suggests potential as a precursor, there are no specific, documented examples of ethyl 3-(5-aminopyridin-2-yl)propanoate being used to synthesize other advanced organic intermediates in the available literature.
Derivatization Strategies for Novel Chemical Entities
Information regarding specific derivatization strategies for this compound to create novel chemical entities is not present in the scientific literature.
Potential Applications in Polymer Chemistry and Material Science (hypothetical)
There is no published research on the use of this compound in polymer chemistry or material science. Hypothetically, the bifunctional nature of the molecule, containing both an amino group and an ester, could lend itself to applications such as the synthesis of polyamides or other condensation polymers. The pyridine (B92270) ring could also impart specific thermal or electronic properties to a resulting material. However, these applications remain purely speculative without experimental evidence.
Conclusion and Future Research Directions
Summary of Current Understanding
Ethyl 3-(5-aminopyridin-2-yl)propanoate is a distinct chemical entity, identified by its CAS number 224635-22-7. bldpharm.com The current understanding of this compound is largely confined to its existence as a commercially available, albeit not widely researched, chemical intermediate. It is offered by chemical suppliers, indicating that synthetic routes to produce it exist, yet these are not extensively documented in peer-reviewed scientific literature. bldpharm.combldpharm.com
Its structure features a pyridine (B92270) ring substituted at the 2-position with a propanoate ester chain and at the 5-position with a primary amine. This bifunctional nature theoretically endows it with significant potential as a versatile building block in organic synthesis. However, unlike its more studied isomer, ethyl 3-(pyridin-2-ylamino)propanoate—a key intermediate in the synthesis of the anticoagulant drug Dabigatran—this compound has not been prominently featured in published medicinal chemistry or materials science research. google.comindiamart.com The bulk of available literature focuses on related aminopyridine derivatives, leaving the specific properties and applications of this particular isomer largely unexplored. nih.govresearchgate.net
Identification of Knowledge Gaps and Challenges
The primary challenge concerning this compound is the significant gap in publicly accessible research data. Its potential remains largely theoretical due to a lack of dedicated studies. Key knowledge gaps are summarized in the table below.
Table 1: Identified Knowledge Gaps for this compound
| Area of Research | Identified Knowledge Gap | Associated Challenge |
|---|---|---|
| Synthetic Chemistry | Lack of detailed, optimized, and scalable synthesis protocols in peer-reviewed literature. | Developing cost-effective and high-yield manufacturing processes that can be readily adopted for academic or industrial research. |
| Physicochemical Properties | Absence of comprehensive data on physical properties (e.g., melting point, boiling point, solubility) and advanced spectroscopic characterization (e.g., detailed NMR, IR, MS analysis, crystallography). | Inability to predict the compound's behavior in different solvents and reaction conditions, hindering its application in complex synthetic pathways. |
| Chemical Reactivity | The reactivity of the bifunctional scaffold (amino and ester groups) has not been systematically studied. | Uncertainty regarding its reaction kinetics, selectivity, and stability under various conditions, which is crucial for its use as a reliable synthetic intermediate. |
| Medicinal Chemistry Applications | No published studies exploring its use as a scaffold or intermediate for bioactive compounds. | Missed opportunities to develop novel therapeutics by leveraging its unique substitution pattern on the pyridine core. |
| Materials Science Applications | No documented exploration of its potential as a monomer or functional building block for new materials. | The potential for creating novel polymers, coordination complexes, or functional materials with unique electronic or binding properties remains untapped. |
| Biological Activity | The intrinsic biological activity profile of the compound itself is unknown. | Without initial screening data, its potential as a starting point for drug discovery programs cannot be assessed. |
Proposed Future Research Avenues
To unlock the potential of this compound, a structured research effort is required. Future work should be directed at systematically building a foundational understanding of the compound and exploring its utility.
Q & A
Q. What methodologies identify biological targets of this compound in complex systems?
- Methodological Answer : Apply chemoproteomics (e.g., activity-based protein profiling) to isolate target proteins. Use CRISPR-Cas9 knockouts to confirm functional relevance. Molecular dynamics simulations predict binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
